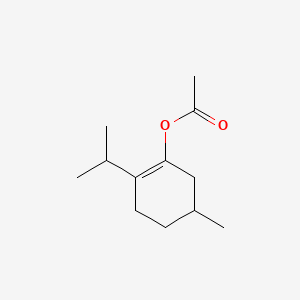

2-(Isopropyl)-5-methylcyclohexen-1-yl acetate

Description

2-(Isopropyl)-5-methylcyclohexen-1-yl acetate (CAS 79199-84-1), also known as (1S,2R,5R)-menthyl acetate, is a cyclic monoterpene ester derived from menthol. Its molecular formula is C₁₂H₂₀O₂, with a molecular weight of 196.29 g/mol . The compound features a cyclohexenyl backbone substituted with an isopropyl group at position 2 and a methyl group at position 5, esterified with acetic acid. It is widely used in flavor and fragrance industries due to its minty, cooling aroma .

Properties

CAS No. |

20144-45-0 |

|---|---|

Molecular Formula |

C12H20O2 |

Molecular Weight |

196.29 g/mol |

IUPAC Name |

(5-methyl-2-propan-2-ylcyclohexen-1-yl) acetate |

InChI |

InChI=1S/C12H20O2/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13/h8-9H,5-7H2,1-4H3 |

InChI Key |

ACRDFOPYQAGNPS-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(=C(C1)OC(=O)C)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropyl)-5-methylcyclohexen-1-yl acetate typically involves the esterification of 2-(Isopropyl)-5-methylcyclohexen-1-ol with acetic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:

2-(Isopropyl)-5-methylcyclohexen-1-ol+Acetic acidAcid catalyst2-(Isopropyl)-5-methylcyclohexen-1-yl acetate+Water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous esterification processes. The reactants are continuously fed into a reactor, and the product is continuously removed, allowing for efficient large-scale production. The use of reactive distillation can also enhance the yield by continuously removing the water formed during the reaction, thus driving the equilibrium towards the formation of the ester.

Chemical Reactions Analysis

Types of Reactions

2-(Isopropyl)-5-methylcyclohexen-1-yl acetate can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to the corresponding alcohol and acetic acid in the presence of a strong acid or base.

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester to the corresponding alcohol.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with reagents such as hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Hydrolysis: 2-(Isopropyl)-5-methylcyclohexen-1-ol and acetic acid.

Oxidation: Corresponding ketones or carboxylic acids.

Reduction: 2-(Isopropyl)-5-methylcyclohexen-1-ol.

Scientific Research Applications

2-(Isopropyl)-5-methylcyclohexen-1-yl acetate has various applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a solvent in chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma, and in the production of perfumes and cosmetics.

Mechanism of Action

The mechanism of action of 2-(Isopropyl)-5-methylcyclohexen-1-yl acetate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding alcohol and acetic acid, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interactions with enzymes and receptors, influencing cellular processes such as signal transduction and metabolic regulation.

Comparison with Similar Compounds

Menthol Tiglate (2-Isopropyl-5-methylcyclohexyl 2-methylbut-2-enoate)

- Molecular Formula : C₁₅H₂₄O₂

- Molecular Weight : 236.35 g/mol .

- Key Differences: Replaces the acetyl group with a tiglic acid (2-methyl-2-butenoic acid) ester. The extended alkyl chain enhances lipophilicity, increasing its use in cosmetic formulations as a fixative .

- Applications : Used in perfumery for its longer-lasting herbal scent compared to the acetate derivative.

Carvotanacetone (5-Isopropyl-2-methyl-2-cyclohexen-1-one)

2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-yl Acetate

- Molecular Formula : C₁₂H₁₈O₂

- Molecular Weight : 194.27 g/mol .

- Key Differences :

- Applications : Utilized in citrus-flavored food additives and air fresheners.

Structural and Functional Group Analysis

Functional Group Impact

Stereochemical Considerations

The (1S,2R,5R) configuration of the target compound is critical for its sensory properties. Enantiomers, such as (1R,2S,5S)-menthyl acetate (CAS 5157-89-1), exhibit divergent odor thresholds due to differences in receptor binding .

Biological Activity

2-(Isopropyl)-5-methylcyclohexen-1-yl acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the biological activity of this compound, focusing on its synthesis, antimicrobial properties, and other relevant biological effects.

The molecular formula of 2-(Isopropyl)-5-methylcyclohexen-1-yl acetate is . It is categorized under esters and possesses a cyclohexene structure, which contributes to its reactivity and interaction with biological systems.

Synthesis

The synthesis of 2-(Isopropyl)-5-methylcyclohexen-1-yl acetate typically involves the acetylation of the corresponding alcohol. Various synthetic pathways have been explored, including the use of catalytic methods to enhance yield and selectivity. The structural characteristics are critical for its biological activity, influencing how it interacts with biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of 2-(Isopropyl)-5-methylcyclohexen-1-yl acetate. It has shown significant activity against various pathogens:

| Pathogen | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 10 |

These results indicate that the compound may serve as a potential antimicrobial agent, particularly in food packaging applications where microbial contamination is a concern.

Toxicological Profile

The toxicological profile of 2-(Isopropyl)-5-methylcyclohexen-1-yl acetate has been assessed through various in vitro and in vivo studies. The compound has been evaluated for its potential carcinogenicity and mutagenicity:

These findings suggest that while the compound exhibits beneficial antimicrobial properties, caution is warranted regarding its safety profile.

Case Studies

A notable case study involved the assessment of 2-(Isopropyl)-5-methylcyclohexen-1-yl acetate's effectiveness in food preservation. In a controlled environment, food samples treated with this compound demonstrated reduced microbial load compared to untreated controls, indicating its potential application as a natural preservative.

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the interaction mechanisms between 2-(Isopropyl)-5-methylcyclohexen-1-yl acetate and various biological targets. The docking simulations reveal that the compound can effectively bind to specific enzymes involved in metabolic pathways, suggesting its role as an inhibitor or modulator of these pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.